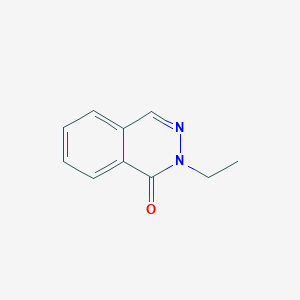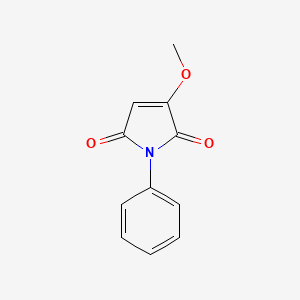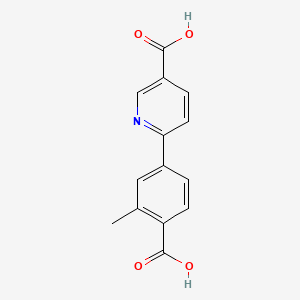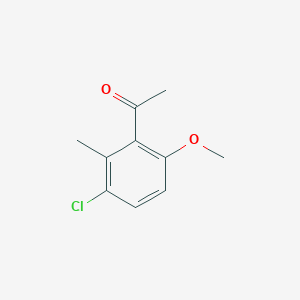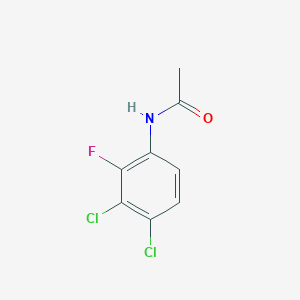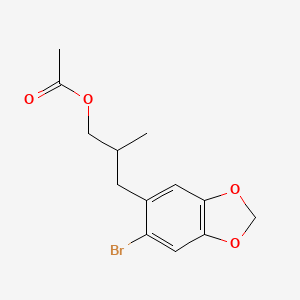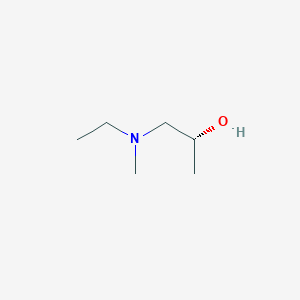
(R)-1-(Ethyl(methyl)amino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(Ethyl(methyl)amino)propan-2-ol is a chiral compound with a specific stereochemistry It is an organic molecule that contains an amino group, a hydroxyl group, and an ethyl group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Ethyl(methyl)amino)propan-2-ol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of ®-1-(Ethyl(methyl)amino)propan-2-one using a chiral borane complex can yield the desired alcohol with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Ethyl(methyl)amino)propan-2-ol may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or platinum supported on carbon, along with hydrogen gas, to reduce the precursor ketone or aldehyde to the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(Ethyl(methyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Formation of ®-1-(Ethyl(methyl)amino)propan-2-one.
Reduction: Formation of ®-1-(Ethyl(methyl)amino)propan-2-amine.
Substitution: Formation of ®-1-(Ethyl(methyl)amino)propan-2-halide.
Wissenschaftliche Forschungsanwendungen
®-1-(Ethyl(methyl)amino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of ®-1-(Ethyl(methyl)amino)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(Ethyl(methyl)amino)propan-2-ol: The enantiomer of the compound with opposite stereochemistry.
- 1-(Ethyl(methyl)amino)propan-2-one: The oxidized form of the compound.
- 1-(Ethyl(methyl)amino)propan-2-amine: The reduced form of the compound.
Uniqueness
®-1-(Ethyl(methyl)amino)propan-2-ol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and in studies requiring enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C6H15NO |
|---|---|
Molekulargewicht |
117.19 g/mol |
IUPAC-Name |
(2R)-1-[ethyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-4-7(3)5-6(2)8/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
InChI-Schlüssel |
KTGCCYKUJUWNFF-ZCFIWIBFSA-N |
Isomerische SMILES |
CCN(C)C[C@@H](C)O |
Kanonische SMILES |
CCN(C)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxypyrido[3,4-d]pyrimidine-2,4-diol](/img/structure/B11768763.png)
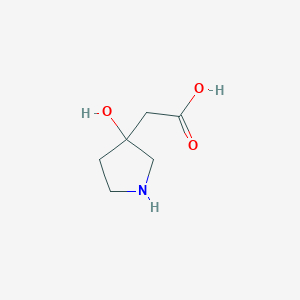
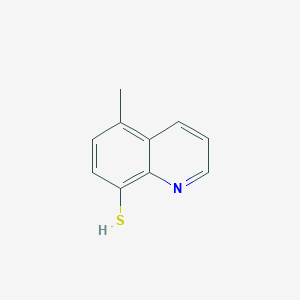


![4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one](/img/structure/B11768783.png)
